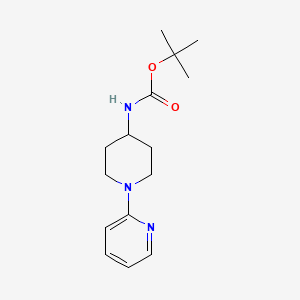
2-(4-Boc-Aminopiperidino)pyridine
描述
2-(4-Boc-Aminopiperidino)pyridine, also known as tert-butyl 1-(2-pyridinyl)-4-piperidinylcarbamate, is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . This compound is characterized by the presence of a pyridine ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine group on the piperidine ring .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .
生物活性
2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine
- Molecular Formula: CHNO
- CAS Number: 252578-12-4
This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
- Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .
Antimalarial Activity
The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.
- Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.
- Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.
Data Summary
属性
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJUFYDZBYLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













